Fenofibrate Impurity 1

Pharmaceutical analysis Regulatory compliance Quality control

This is Fenofibrate Impurity 1 (4′-chloro-2-hydroxybenzophenone), the USP-specified Related Compound C. Unlike fenofibric acid or other impurities, its distinct benzophenone core (without the isopropyl ester) yields a unique RRT, preventing false peak ID during ANDA validation. Supplied with full NMR/MS/HPLC characterization for direct compendial compliance, reducing your lab's analytical burden. Essential for accurate batch release under ICH Q3A.

Molecular Formula C13H9ClO2
Molecular Weight 232.67
CAS No. 2985-79-7
Cat. No. B601707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenofibrate Impurity 1
CAS2985-79-7
Synonyms(4-chlorophenyl)(2-hydroxyphenyl)methanone; 
Molecular FormulaC13H9ClO2
Molecular Weight232.67
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to pale yellow solid

Fenofibrate Impurity 1 (CAS 2985-79-7) Reference Standard Procurement Guide for Pharmaceutical Quality Control


Fenofibrate Impurity 1 (CAS 2985-79-7), chemically designated as 4′-chloro-2-hydroxybenzophenone (also (4-chlorophenyl)(2-hydroxyphenyl)methanone), is a process-related impurity arising during the synthesis of the antihyperlipidemic agent fenofibrate [1]. With a molecular formula of C₁₃H₉ClO₂ and a molecular weight of 232.66 g/mol, this compound is formally recognized in pharmacopeial monographs as a specified impurity requiring chromatographic monitoring and quantification [2]. It is supplied as a characterized reference standard with documented purity specifications (e.g., ≥98.0%) and comprehensive analytical data packages including NMR, MS, and HPLC chromatograms [3].

Why Fenofibrate Impurity 1 (CAS 2985-79-7) Cannot Be Substituted with Alternative Fenofibrate-Related Compounds


Fenofibrate Impurity 1 (4′-chloro-2-hydroxybenzophenone) is structurally and functionally distinct from other fenofibrate-related impurities, rendering generic substitution analytically and regulatorily invalid. Unlike fenofibric acid (the primary hydrolytic degradation product with CAS 42017-89-0) which possesses a carboxylic acid moiety [1], or Fenofibrate EP Impurity C (CAS 217636-47-0) which contains the intact fenofibrate backbone with a butanone substituent , this impurity is characterized by a benzophenone core bearing only a 4-chloro substituent and a 2-hydroxy group . This fundamental structural divergence—absence of the isopropyl 2-methylpropanoate ester group present in fenofibrate—results in distinct chromatographic behavior under pharmacopeial HPLC conditions, with a unique relative retention time (RRT) that does not align with any other specified impurity in USP or EP monographs [2]. Consequently, use of an incorrect impurity reference standard would yield false retention time matching, erroneous peak identification during purity assessment, and potential failure of regulatory submission due to non-compliance with ICH Q3A impurity qualification requirements. The compound's established melting point (77–78 °C) further differentiates it from related impurities with different thermal profiles .

Quantitative Differentiation of Fenofibrate Impurity 1 (CAS 2985-79-7) Relative to Fenofibrate and Key Analogs


Pharmacopeial Recognition and Regulatory Specification Differentiates Fenofibrate Impurity 1 from Unspecified Fenofibrate-Related Substances

Fenofibrate Impurity 1 is explicitly designated as 'Fenofibrate Related Compound C' in the USP monograph for fenofibrate, where it is listed among organic impurities requiring chromatographic monitoring with a specified acceptance criterion [1]. In contrast, numerous fenofibrate-related compounds (e.g., those designated only as 'unknown impurities') lack such formal pharmacopeial recognition and do not carry defined acceptance limits in compendial monographs [1]. This distinction is critical: impurity reference standards without compendial designation cannot be used for official USP/EP compliance testing.

Pharmaceutical analysis Regulatory compliance Quality control

Structural Divergence from Fenofibrate and Fenofibric Acid Enables Distinct Chromatographic and Spectral Identification

Fenofibrate Impurity 1 (4′-chloro-2-hydroxybenzophenone; C₁₃H₉ClO₂; MW 232.66) lacks the isopropyl 2-methylpropanoate ester moiety present in the parent drug fenofibrate (C₂₀H₂₁ClO₄; MW 360.83) and lacks the carboxylic acid group of the primary degradation product fenofibric acid (C₁₇H₁₅ClO₄; MW 318.75) [1][2]. This structural difference is manifested in the melting point: Fenofibrate Impurity 1 melts at 77–78 °C, whereas fenofibrate melts at approximately 80–81 °C (literature) and fenofibric acid at 184–186 °C . Such thermal divergence provides a qualitative differentiation tool for material identification.

Analytical method development Impurity profiling Chromatography

Synthetic Origin as Process Impurity Differentiates Fenofibrate Impurity 1 from Degradation-Derived Impurities

Fenofibrate Impurity 1 (4′-chloro-2-hydroxybenzophenone) is established as a process-related impurity originating from incomplete acylation during fenofibrate synthesis, rather than a degradation product formed under stress conditions [1][2]. In contrast, fenofibric acid is the principal hydrolytic degradation product generated upon exposure of fenofibrate to acidic or basic conditions, acidic hydrolysis being the most significant degradation pathway for fenofibrate [3]. The impurity arises from synthetic route intermediates rather than from stability-related breakdown.

Process chemistry Impurity source tracking Synthetic route analysis

Characterization Data Package Completeness Exceeds Minimum Requirements for Regulatory Reference Standards

Commercial suppliers of Fenofibrate Impurity 1 (CAS 2985-79-7) provide comprehensive characterization data packages including Certificate of Analysis (COA) with detailed structural confirmation by NMR spectroscopy, mass spectrometry (MS), and HPLC chromatograms [1]. This level of documentation exceeds the minimal data provided for many generic fenofibrate-related compounds that may only include a basic purity statement. Specifically, the NMR method developed for fenofibrate raw materials is suitable for 12 known impurities including this compound, and the HPLC/MS method provides structural data such as molecular ions and diagnostic fragment ions [2].

Reference standard qualification ANDA submission Method validation

Stability-Indicating Method Applicability Validated for Fenofibrate Impurity 1 as Degradation Marker

RP-HPLC-UV methods have been validated for the identification of fenofibrate degradation products using reference standards including Fenofibrate Impurity 1. Non-compendial reference standards were found to be identical with retention time values of those degradation products in stressed samples, and the method showed good reproducibility and sensitivity for quantification of both degradation products in samples [1]. Additionally, a stability-indicating UPLC method was developed and validated for the simultaneous determination of atorvastatin, fenofibrate, and their impurities in tablets, with total run time of 3 minutes within which main compounds and six other known and major unknown impurities were separated [2].

Stability testing Forced degradation Method validation

Validated Application Scenarios for Fenofibrate Impurity 1 (CAS 2985-79-7) in Pharmaceutical Development and Quality Control


USP/EP Compliance Testing and Pharmacopeial Method Validation

This reference standard is essential for performing USP monograph-specified organic impurities testing for fenofibrate drug substance and drug product. The USP35-NF30 monograph designates Fenofibrate Impurity 1 as 'Fenofibrate Related Compound C RS' and specifies its use at 2 µg/mL in the impurity standard solution for HPLC analysis [5]. Procurement of this characterized reference standard enables laboratories to meet compendial compliance requirements for batch release testing and stability studies.

ANDA Regulatory Submission Support and Method Development

During Abbreviated New Drug Application (ANDA) preparation, fully characterized impurity reference standards with traceability to pharmacopeial standards (USP or EP) are required for analytical method validation [5]. Fenofibrate Impurity 1 is supplied with comprehensive characterization data compliant with regulatory guidelines, including NMR, MS, and HPLC documentation, reducing the analytical burden on the submitting laboratory [5][6]. The compound's established physicochemical properties (melting point 77–78 °C, predicted pKa 7.63±0.30) provide additional orthogonal identification parameters .

Process Impurity Tracking and Synthetic Route Optimization

Fenofibrate Impurity 1 is a process-related impurity arising from the fenofibrate synthetic pathway, specifically from Friedel-Crafts acylation or related intermediate steps [5][6]. Procurement of this reference standard enables process chemists to accurately identify and quantify this impurity during reaction monitoring and process development. Optimization studies for fenofibrate impurity C synthesis have established optimal reaction conditions (reaction temperature 87 °C, reaction time 3.64 hours, mole ratio of fenofibric acid to potassium carbonate 1:4.30) that inform industrial-scale production [6].

Stability-Indicating Method Development and Forced Degradation Studies

Validated RP-HPLC-UV methods using Fenofibrate Impurity 1 as a reference standard have demonstrated good reproducibility and sensitivity for quantification of degradation products in stressed fenofibrate samples [5]. Stability-indicating UPLC methods have been developed and validated for the simultaneous determination of atorvastatin, fenofibrate, and their impurities in tablets, with total run times of 3 minutes [6]. These methods support ICH Q1A stability testing requirements for fenofibrate-containing pharmaceutical products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fenofibrate Impurity 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.